molecular formula C7H5Br2NS B034231 3,5-Dibromobenzenecarbothioamide CAS No. 104317-55-7

3,5-Dibromobenzenecarbothioamide

Cat. No.: B034231
CAS No.: 104317-55-7
M. Wt: 295 g/mol
InChI Key: AYUUMOLCQBZZRB-UHFFFAOYSA-N
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Description

3,5-Dibromobenzenecarbothioamide is an organic compound with the molecular formula C₇H₅Br₂NS and a molecular weight of 294.99 g/mol It is a derivative of benzenecarbothioamide, where two bromine atoms are substituted at the 3 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromobenzenecarbothioamide typically involves the bromination of benzenecarbothioamide. One common method is the reaction of benzenecarbothioamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromobenzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzenecarbothioamides can be formed.

    Oxidation Products: Sulfonamides are common oxidation products.

    Reduction Products: Thiobenzamides are typical reduction products.

Scientific Research Applications

3,5-Dibromobenzenecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dibromobenzenecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromobenzenecarbothioamide is unique due to its specific substitution pattern and the presence of the thioamide group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3,5-dibromobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUUMOLCQBZZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371033
Record name 3,5-Dibromothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104317-55-7
Record name 3,5-Dibromothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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